sodium 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoate
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Overview
Description
Sodium 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoate is a chemical compound with a molecular weight of 260.25 g/mol . It is a sodium salt derivative of a tetrazole and thiophene-containing compound, which are known for their diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of sodium 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoate typically involves the reaction of thiophene derivatives with tetrazole precursors under specific conditions . One common method includes the use of thiophene-3-carboxylic acid, which undergoes cyclization with sodium azide to form the tetrazole ring . The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Sodium 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The tetrazole ring can be reduced to form amines or other nitrogen-containing derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of sodium 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoate involves its interaction with specific molecular targets and pathways. The thiophene and tetrazole moieties can interact with enzymes and receptors, modulating their activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Sodium 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoate can be compared with other similar compounds, such as:
Sodium 2-[5-(thiophen-2-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoate: Similar structure but with a different position of the thiophene ring, leading to different chemical and biological properties.
Sodium 2-[5-(furan-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoate: Contains a furan ring instead of thiophene, which can affect its reactivity and applications.
Properties
IUPAC Name |
sodium;2-(5-thiophen-3-yltetrazol-2-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S.Na/c1-2-7(9(14)15)13-11-8(10-12-13)6-3-4-16-5-6;/h3-5,7H,2H2,1H3,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSHBJZWWVSCLE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)[O-])N1N=C(N=N1)C2=CSC=C2.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N4NaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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